Cefdinir is a semi-synthetic, broad-spectrum antibiotic belonging to the third generation of cephalosporins. [, ] It exhibits activity against a wide range of Gram-positive and Gram-negative bacteria, including those producing β-lactamases. [, ] Cefdinir's role in scientific research lies in its use as a model drug for various studies including formulation development, drug delivery optimization, and investigations into bacterial resistance mechanisms.
Cefdinir is a broad-spectrum oral cephalosporin antibiotic used primarily to treat a variety of bacterial infections, including respiratory tract infections, skin infections, and otitis media. It is effective against both gram-positive and gram-negative bacteria, making it a versatile choice in clinical settings. Cefdinir was first approved for use in the United States in 1997 and has since been widely prescribed due to its efficacy and safety profile.
Cefdinir belongs to the class of beta-lactam antibiotics, specifically the cephalosporins. It is classified as a third-generation cephalosporin due to its enhanced activity against gram-negative bacteria compared to earlier generations.
The synthesis of cefdinir involves several steps, typically four or more, depending on the specific synthetic route employed. A notable method starts with 7-amino-3-vinyl-3-cephem-4-carboxylic acid, which undergoes acylation followed by hydrolysis .
The efficiency of these methods can be influenced by factors such as temperature, reaction time, and the choice of solvents .
Cefdinir has a molecular formula of CHNOS. Its structure features a beta-lactam ring characteristic of cephalosporins, along with a thiazole ring and various functional groups that contribute to its antibacterial activity.
Cefdinir undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
The synthesis typically requires careful control of reaction conditions (e.g., pH, temperature) to maximize yield and minimize impurities.
Cefdinir exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death.
Relevant data regarding its solubility and stability are crucial for formulation development in pharmaceutical applications .
Cefdinir is primarily used in clinical settings for treating infections caused by susceptible strains of bacteria. Its applications include:
Additionally, cefdinir has been studied for its pharmacokinetics and potential use against resistant bacterial strains due to its broad-spectrum activity .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: